Cas no 2138039-62-8 (tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate)

tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate structure
2138039-62-8 structure
Product name:tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
CAS No:2138039-62-8
MF:C10H15F2N3O2
Molecular Weight:247.241809129715
CID:5961544
PubChem ID:165492575

tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate 化学的及び物理的性質

名前と識別子

    • EN300-1154158
    • 2138039-62-8
    • tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
    • インチ: 1S/C10H15F2N3O2/c1-10(2,3)17-8(16)5-15-7(13)4-6(14-15)9(11)12/h4,9H,5,13H2,1-3H3
    • InChIKey: NFKMERQXOVFBCG-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N)N(CC(=O)OC(C)(C)C)N=1)F

計算された属性

  • 精确分子量: 247.11323305g/mol
  • 同位素质量: 247.11323305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 70.1Ų

tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1154158-0.25g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
0.25g
$1366.0 2023-06-09
Enamine
EN300-1154158-5.0g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
5g
$4309.0 2023-06-09
Enamine
EN300-1154158-0.05g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
0.05g
$1247.0 2023-06-09
Enamine
EN300-1154158-0.5g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
0.5g
$1426.0 2023-06-09
Enamine
EN300-1154158-2.5g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
2.5g
$2912.0 2023-06-09
Enamine
EN300-1154158-0.1g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
0.1g
$1307.0 2023-06-09
Enamine
EN300-1154158-1.0g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
1g
$1485.0 2023-06-09
Enamine
EN300-1154158-10.0g
tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
2138039-62-8
10g
$6390.0 2023-06-09

tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate 関連文献

tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetateに関する追加情報

Professional Introduction to Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 2138039-62-8)

Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate, a compound with the chemical identifier CAS No. 2138039-62-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a pyrazole moiety substituted with an amino group and a difluoromethyl group imparts distinct chemical and pharmacological characteristics that make it a promising candidate for further exploration.

The pyrazole ring is a heterocyclic aromatic compound that has been widely studied for its biological activity. Pyrazoles exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The introduction of an amino group at the 5-position and a difluoromethyl group at the 3-position further enhances its potential by increasing metabolic stability and improving binding affinity to biological targets. The tert-butyl group, on the other hand, provides steric hindrance, which can be crucial for optimizing drug-receptor interactions.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate drug efficacy and pharmacokinetics. The difluoromethyl group, in particular, has been shown to enhance the bioavailability and metabolic stability of pharmaceutical agents. This modification is particularly relevant in the context of developing small molecule inhibitors for therapeutic targets that require high selectivity and potency.

The synthesis of Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The compound's synthesis is a testament to the progress in synthetic organic chemistry, which continues to enable the creation of increasingly sophisticated molecular architectures.

One of the most compelling aspects of Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is its potential as a lead compound for drug discovery. Preclinical studies have demonstrated that derivatives of pyrazole have significant therapeutic potential in various disease areas. For instance, compounds with similar structural motifs have shown promise in treating inflammatory disorders by inhibiting key enzymes involved in the inflammatory cascade. The presence of the amino group and the difluoromethyl substituent suggests that this compound may exhibit similar inhibitory effects, making it a valuable starting point for further medicinal chemistry optimization.

The incorporation of computational methods into drug discovery has also played a crucial role in evaluating the potential of Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level, providing insights into its binding affinity and selectivity. These predictions are essential for guiding experimental efforts and reducing the time required to develop lead compounds into viable drugs. By leveraging computational tools alongside traditional experimental approaches, researchers can accelerate the drug discovery process significantly.

Recent advancements in high-throughput screening (HTS) technologies have further enhanced the ability to identify promising drug candidates like Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate. HTS allows for rapid testing of thousands of compounds against various biological targets, enabling researchers to quickly identify those with the greatest potential for further development. This approach has been instrumental in identifying novel therapeutic agents across multiple disease areas, including cancer, infectious diseases, and neurological disorders.

The future prospects for Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate are promising, given its unique structural features and potential therapeutic applications. Ongoing research aims to optimize its pharmacological properties through structural modifications and analog synthesis. By fine-tuning its chemical structure, researchers hope to enhance its potency, selectivity, and pharmacokinetic profile, ultimately leading to more effective treatments for various diseases.

In conclusion, Tert-butyl 2-[5-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 2138039-62-8) is a compound with significant potential in pharmaceutical research and development. Its unique combination of structural features, including the presence of a tert-butyl group, an amino-substituted pyrazole ring, and a difluoromethyl moiety, makes it an attractive candidate for further exploration. Advances in synthetic chemistry, computational modeling, and high-throughput screening technologies continue to drive progress in identifying novel therapeutic agents like this one.

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